molecular formula C17H18N6O2S B6439796 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1,3-thiazole CAS No. 2548981-52-6

4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1,3-thiazole

Cat. No. B6439796
CAS RN: 2548981-52-6
M. Wt: 370.4 g/mol
InChI Key: VMEOMPSRUGANGM-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It’s known that [1,2,4]triazolo[4,3-b]pyridazine derivatives can act as bromodomain inhibitors, specifically inhibiting BRD4, a protein that recognizes acetylated lysine for epigenetic reading . These inhibitors are considered promising therapeutic targets for treating various diseases, including cancers .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives . The synthetic approaches for these derivatives have been compiled in various studies, along with their diverse pharmacological activities .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives has been characterized by determining the crystal structures of BD1 in complex with selected inhibitors . The structure–activity relationship of these derivatives is of profound importance in drug design, discovery, and development .


Chemical Reactions Analysis

The chemical reactions involved in the creation of these derivatives include the design and synthesis of new series of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives . All compounds were evaluated against the urease enzyme, exhibiting IC 50 values of 0.87±0.09 to 8.32±1.21 µM .


Physical And Chemical Properties Analysis

The physical and chemical properties of these derivatives are influenced by their molecular structure. For instance, the presence of a five-membered triazole ring fused with a six-membered thiadiazine ring results in four isomeric structural variants of triazolothiadiazine .

Mechanism of Action

The mechanism of action of these derivatives involves the inhibition of BRD4, a protein that recognizes acetylated lysine for epigenetic reading . The derivatives act as bromodomain inhibitors, with micromolar IC 50 values .

properties

IUPAC Name

[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c24-17(13-9-26-10-18-13)22-6-5-11(7-22)8-25-15-4-3-14-19-20-16(12-1-2-12)23(14)21-15/h3-4,9-12H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEOMPSRUGANGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C(=O)C5=CSC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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